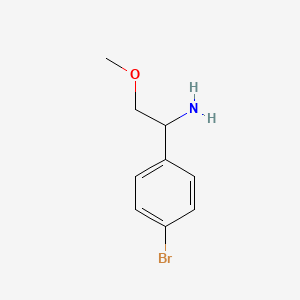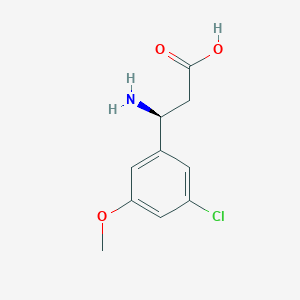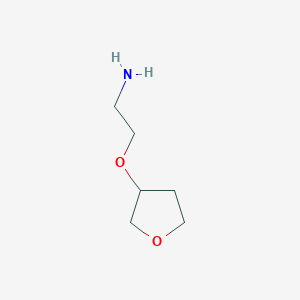
8-Hydroxy-3-methylquinolin-4(1H)-one
Vue d'ensemble
Description
8-Hydroxy-3-methylquinolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinolinone family. It is characterized by a quinoline core structure with a hydroxyl group at the 8th position and a methyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminophenol and acetoacetic ester.
Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring. This can be achieved through various cyclization reactions, such as the Conrad-Limpach synthesis.
Hydroxylation: Introduction of the hydroxyl group at the 8th position can be accomplished through selective hydroxylation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Control of temperature, pressure, and solvent systems to achieve optimal conditions for the desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-3-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Hydroxy-3-methylquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-3-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Lacks the methyl group at the 3rd position.
3-Methylquinolin-4(1H)-one: Lacks the hydroxyl group at the 8th position.
Quinolin-4(1H)-one: Lacks both the hydroxyl and methyl groups.
Uniqueness
8-Hydroxy-3-methylquinolin-4(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties
Propriétés
IUPAC Name |
8-hydroxy-3-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-7(10(6)13)3-2-4-8(9)12/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMFFNUISSQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C1=O)C=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















